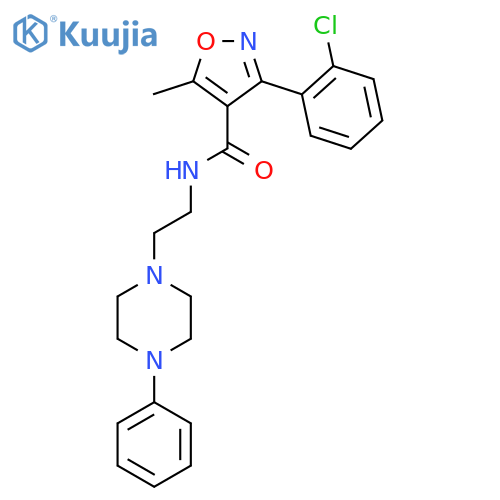Cas no 1049436-54-5 (3-(2-chlorophenyl)-5-methyl-N-2-(4-phenylpiperazin-1-yl)ethyl-1,2-oxazole-4-carboxamide)

1049436-54-5 structure
商品名:3-(2-chlorophenyl)-5-methyl-N-2-(4-phenylpiperazin-1-yl)ethyl-1,2-oxazole-4-carboxamide
3-(2-chlorophenyl)-5-methyl-N-2-(4-phenylpiperazin-1-yl)ethyl-1,2-oxazole-4-carboxamide 化学的及び物理的性質
名前と識別子
-
- 3-(2-chlorophenyl)-5-methyl-N-2-(4-phenylpiperazin-1-yl)ethyl-1,2-oxazole-4-carboxamide
- 3-(2-chlorophenyl)-5-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]-1,2-oxazole-4-carboxamide
- AKOS024504080
- 1049436-54-5
- F5264-0029
- 3-(2-chlorophenyl)-5-methyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)isoxazole-4-carboxamide
- VU0639887-1
-
- インチ: 1S/C23H25ClN4O2/c1-17-21(22(26-30-17)19-9-5-6-10-20(19)24)23(29)25-11-12-27-13-15-28(16-14-27)18-7-3-2-4-8-18/h2-10H,11-16H2,1H3,(H,25,29)
- InChIKey: GRFDDUOBNDGLEM-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC=CC=1C1C(=C(C)ON=1)C(NCCN1CCN(C2C=CC=CC=2)CC1)=O
計算された属性
- せいみつぶんしりょう: 424.1666037g/mol
- どういたいしつりょう: 424.1666037g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 30
- 回転可能化学結合数: 6
- 複雑さ: 551
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 61.6Ų
3-(2-chlorophenyl)-5-methyl-N-2-(4-phenylpiperazin-1-yl)ethyl-1,2-oxazole-4-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5264-0029-5mg |
3-(2-chlorophenyl)-5-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]-1,2-oxazole-4-carboxamide |
1049436-54-5 | 5mg |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5264-0029-25mg |
3-(2-chlorophenyl)-5-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]-1,2-oxazole-4-carboxamide |
1049436-54-5 | 25mg |
$109.0 | 2023-09-10 | ||
| Life Chemicals | F5264-0029-10mg |
3-(2-chlorophenyl)-5-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]-1,2-oxazole-4-carboxamide |
1049436-54-5 | 10mg |
$79.0 | 2023-09-10 | ||
| Life Chemicals | F5264-0029-5μmol |
3-(2-chlorophenyl)-5-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]-1,2-oxazole-4-carboxamide |
1049436-54-5 | 5μmol |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5264-0029-10μmol |
3-(2-chlorophenyl)-5-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]-1,2-oxazole-4-carboxamide |
1049436-54-5 | 10μmol |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5264-0029-1mg |
3-(2-chlorophenyl)-5-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]-1,2-oxazole-4-carboxamide |
1049436-54-5 | 1mg |
$54.0 | 2023-09-10 | ||
| Life Chemicals | F5264-0029-3mg |
3-(2-chlorophenyl)-5-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]-1,2-oxazole-4-carboxamide |
1049436-54-5 | 3mg |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5264-0029-30mg |
3-(2-chlorophenyl)-5-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]-1,2-oxazole-4-carboxamide |
1049436-54-5 | 30mg |
$119.0 | 2023-09-10 | ||
| Life Chemicals | F5264-0029-15mg |
3-(2-chlorophenyl)-5-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]-1,2-oxazole-4-carboxamide |
1049436-54-5 | 15mg |
$89.0 | 2023-09-10 | ||
| Life Chemicals | F5264-0029-20μmol |
3-(2-chlorophenyl)-5-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]-1,2-oxazole-4-carboxamide |
1049436-54-5 | 20μmol |
$79.0 | 2023-09-10 |
3-(2-chlorophenyl)-5-methyl-N-2-(4-phenylpiperazin-1-yl)ethyl-1,2-oxazole-4-carboxamide 関連文献
-
Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191
-
Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326
-
Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
-
Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
1049436-54-5 (3-(2-chlorophenyl)-5-methyl-N-2-(4-phenylpiperazin-1-yl)ethyl-1,2-oxazole-4-carboxamide) 関連製品
- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)
- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)
- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)
- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)
- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)
- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)
- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)
- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)
- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)
- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)
推奨される供給者
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
